Tert-butylboronic Acid
Description
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Properties
IUPAC Name |
tert-butylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-4(2,3)5(6)7/h6-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPXKVBGUSCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86253-12-5 | |
| Record name | tert-butylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies of Tert Butylboronic Acid and Its Derivatives
Classical and Contemporary Preparative Routes to Tert-butylboronic Acid
The direct synthesis of this compound can be achieved through several distinct pathways, each with its own set of reagents and conditions.
Synthesis via Organomagnesium Reagents with Borate (B1201080) Precursors
A well-established and improved method for preparing this compound involves the reaction of a tert-butyl Grignard reagent, specifically tert-butylmagnesium chloride, with a trialkyl borate precursor like trimethoxyborane. acs.orgchemicalbook.comscholaris.ca The reaction is typically conducted at low temperatures to prevent multiple additions of the bulky tert-butyl group to the boron center. google.com
In a representative procedure, one equivalent of trimethoxyborane in diethyl ether is treated with tert-butylmagnesium chloride at -78 °C. acs.org Subsequent acidic workup with aqueous hydrochloric acid yields this compound. acs.org This method has been reported to provide the desired product in yields of up to 75%. acs.org An earlier iteration of this type of reaction involved reacting t-butylmagnesium chloride with methyl borate, which also successfully formed a t-butyl-boron bond, though subsequent reaction steps and distillation led to rearranged products. escholarship.org
| Reagents | Solvent | Temperature | Yield |
| tert-butylmagnesium chloride, trimethoxyborane | Diethyl Ether | -78 °C | up to 75% |
| tert-butylmagnesium chloride, methyl borate | Ether | Not specified | Not specified for direct product |
Hydrolysis of Organo(diisopropylamino)boranes
A versatile and high-yielding route to this compound proceeds through an organo(diisopropylamino)borane intermediate. This method involves the reaction of a Grignard reagent with diisopropylaminoborane (B2863991) (BH₂-N(iPr)₂), followed by a simple acid hydrolysis step. unibe.chgoogle.com
The initial step synthesizes tert-butyl(diisopropylamino)borane by treating diisopropylaminoborane with tert-butylmagnesium chloride at 0 °C. google.comunibe.ch The resulting intermediate is then hydrolyzed, often with an aqueous acid quench, to cleave the boron-nitrogen bond and form this compound. google.comunibe.ch This two-step, one-pot process is highly efficient, affording this compound as a white powder in yields reported to be as high as 94%. google.comescholarship.orgunibe.ch
| Intermediate | Hydrolysis Conditions | Final Product | Yield |
| tert-butyl(diisopropylamino)borane | Aqueous Acid Quench | This compound | 94% |
Selective Monohydroboration Approaches with Tert-butylboranes
Hydroboration offers another pathway in organoboron chemistry. The process involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. thieme-connect.de While often used to synthesize a wide range of alcohols via subsequent oxidation, the underlying principle can be applied to the formation of specific organoboranes.
Tert-butylborane (t-BuBH₂), a monoalkylborane, is a key reagent in this context. It is noted for its stability in tetrahydrofuran (B95107) (THF) solution and its ability to cleanly monohydroborate certain alkenes, such as 2-methyl-1-pentene. acs.orgscholaris.ca This selectivity arises from the steric bulk of the tert-butyl group. nih.gov The hydroboration reaction itself is the first step in the broader hydroboration-oxidation sequence. thieme-connect.de The resulting trialkylborane, which incorporates the original tert-butyl group, can then be processed. While this approach is fundamental to organoborane synthesis, direct conversion to this compound itself is less commonly cited as a primary preparative route compared to Grignard-based methods. The monoisopinocampheylborane, another sterically hindered reagent, must be prepared via an indirect route, highlighting the complexities that can be involved in creating specific monoalkylboranes. organic-chemistry.org
Synthesis of this compound Esters
Boronic acid esters, particularly those derived from diols, are crucial derivatives of boronic acids. They often exhibit greater stability, making them easier to handle, purify, and store. They are widely used in cross-coupling reactions and other synthetic transformations.
Pinacol (B44631) Esters
This compound pinacol ester, also known as 2-(tert-butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a common and highly useful derivative. A primary method for its synthesis is the reaction of a tert-butyl halide with bis(pinacolato)diboron (B136004) in the presence of a catalyst. nih.gov Transition metals like palladium or iron can catalyze this cross-coupling. nih.gov Another prominent method involves the reaction of pinacolborane (PinBH) with a Grignard reagent. google.comgoogle.com This approach can be performed under ambient temperatures in an ethereal solvent like THF. google.com For instance, reacting tert-butylmagnesium chloride with pinacolborane provides an efficient route to the desired ester. Additionally, this compound itself can be synthesized via the hydrolysis of its pinacol ester. chemicalbook.com
Recent research has also explored the synthesis of tert-butyl boronic acid pinacol ester via a photo-induced reaction involving a tetracoordinate boron species formed from the ester, o-bromostyrene, and n-butyl lithium. scispace.com
Pinanediol Esters
Chiral diols, such as (+)- or (-)-pinanediol, are used to create chiral boronic esters. These esters are instrumental in asymmetric synthesis, where the pinanediol auxiliary directs the stereochemical outcome of subsequent reactions. researchgate.net The general synthesis involves the esterification of a boronic acid with pinanediol. researchgate.netnih.gov For example, isobutylboronic acid can be reacted with (+)-pinanediol to form the corresponding chiral boronate ester. nih.gov
This principle is central to the Matteson homologation reaction, a powerful method for the stereoselective synthesis of α-amino boronic acid derivatives. researchgate.net In this methodology, a starting pinanediol boronic ester is converted into an α-chloroboronic ester, which then undergoes nucleophilic substitution. researchgate.net The chirality of the pinanediol controls the stereochemistry of the newly formed chiral center. researchgate.net The pinanediol group can later be removed by transesterification with another boronic acid, such as isobutylboronic acid, or by acid hydrolysis to yield the free boronic acid. researchgate.net
Organic Triol Borate Salts
Organic triol borate salts represent a class of highly stable and reactive organoboron reagents. Their synthesis from this compound can be achieved under mild conditions, avoiding the trimerization with dehydration that can occur with boronic acids. These salts are particularly valuable as they can often be used in cross-coupling reactions without the need for activation by a base. mdpi.com
The general synthesis involves the reaction of an organic boronic acid, such as this compound, with a triol and a metal hydroxide (B78521). mdpi.com A common triol used for this purpose is 1,1,1-tris(hydroxymethyl)ethane. The reaction proceeds by mixing the boronic acid, the triol, and a metal hydroxide (e.g., potassium hydroxide) in a suitable solvent, leading to the formation of the corresponding potassium organic triol borate salt. These cyclic triolborate salts are noted for their stability in both air and water. orgsyn.org Their enhanced stability and reactivity make them advantageous reagents for a variety of organic synthesis reactions, including palladium-catalyzed cross-coupling and rhodium-catalyzed addition reactions. mdpi.comacs.org
Preparation of Tert-butylboron-Containing Ligands and Chelates
The incorporation of a bulky tert-butyl group onto boron-centered ligands can significantly influence the steric and electronic properties of the resulting metal complexes. This section details the preparation of key tert-butylboron-containing ligands.
Poly(azolyl)borate Ligands
Poly(pyrazolyl)borate ligands, often called "scorpionate" ligands, are versatile in coordination chemistry. The synthesis of tert-butyl-tris(3-hydrocarbylpyrazol-1-yl)borate ligands has been successfully developed. One established method involves the reaction of a lithium borohydride (B1222165) precursor, specifically t-BuBH₃Li, with an excess of a substituted pyrazole (B372694) (Hpz). For instance, the reaction with 3,5-dimethylpyrazole (B48361) was found to yield a bis(pyrazolyl)borate derivative, Tl[t-BuBH(3,5-Me₂pz)₂], after metathesis with thallium(I) nitrate, a result of the significant steric congestion around the boron atom. acs.org
More recent advancements have introduced a more versatile synthetic method that allows for the preparation of previously inaccessible poly(pyrazolyl)borates under mild conditions. This route utilizes the reaction of highly reactive haloboranes with in situ generated pyrazolides. researchgate.net This method has proven effective for creating strongly encumbered ligands, successfully incorporating both bulky substituents (like tert-butyl or adamantyl) and electron-withdrawing groups (like nitro groups) on the pyrazole ring, which was not achievable with previous methods. researchgate.net This development significantly expands the library of available scorpionate ligands for fine-tuning the properties of metal complexes.
| Ligand | Pyrazole Substituents (Position 3, 4) | Yield (%) |
|---|---|---|
| 3bTl | tert-Butyl, Bromo | 90% |
| 3cTl | tert-Butyl, Nitro | 93% |
| 3dTl | Adamantyl, Nitro | Good |
| 3eTl | Mesityl, Hydrogen | Good |
| 3fTl | Mesityl, Bromo | Good |
Dipropanolamine Chelated Boron Reagents
Boronic acids are often stabilized for purification, storage, and handling by conversion into chelated ester derivatives. Dialkanolamines, such as diisopropanolamine (B56660) (DIPA) or diethanolamine (B148213) (DEA), are effective chelating agents that form stable bicyclic structures with boronic acids. acs.orgacs.org These reagents are often more stable than their corresponding boronic acids and pinacol esters. sci-hub.se
The general synthesis of these chelated esters involves the condensation reaction between the boronic acid and the dialkanolamine. acs.orgsci-hub.se For this compound, the reaction with a dialkanolamine like diisopropanolamine would proceed via esterification/transesterification, typically involving heating the two components in a suitable solvent that allows for the removal of water, driving the reaction to completion. The resulting product is a diisopropanolamine boronic ester, characterized by a stable, intramolecular dative bond between the nitrogen atom of the amine and the boron atom. researchgate.net This B-N coordination increases the hydrolytic stability of the compound, making it a robust and easily handled reagent. acs.orgresearchgate.net This class of compounds, which also includes the widely used N-methyliminodiacetic acid (MIDA) boronates, serves as a protective strategy, allowing for the slow release of the free boronic acid under specific reaction conditions, such as in Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org
Mechanistic Investigations in Tert Butylboronic Acid Reactivity
Elucidation of Transmetallation Pathways
Transmetallation, the transfer of an organic group from one metal to another, is a fundamental step in many cross-coupling reactions. Understanding the mechanistic nuances of this process for tert-butylboronic acid is key to optimizing and expanding its synthetic utility.
The transmetallation of alkyl groups from boron to zinc represents a significant strategy for the formation of configurationally stable organozinc reagents. Studies have demonstrated that chiral secondary organoboronic esters, when activated with tert-butyllithium, undergo an efficient and stereoretentive transmetallation to zinc. nih.govorganic-chemistry.orgresearchgate.netnih.gov This process provides access to chiral secondary alkylzinc reagents that maintain their stereochemical integrity under practical experimental conditions. nih.govresearchgate.netnih.gov
The mechanism is believed to proceed through the formation of a four-coordinate boronate complex, or "ate" complex, upon reaction with an organolithium reagent like tert-butyllithium. nih.govorganic-chemistry.org This activated boronate species then readily engages with a zinc salt. While various zinc salts can be used, zinc acetate (B1210297) and zinc chloride have been identified as providing the highest stereospecificity. organic-chemistry.org In contrast, other salts such as zinc pivalate (B1233124) may lead to partial racemization. organic-chemistry.org 11B NMR studies have shown that the treatment of the tert-butyllithium-activated boronic ester with zinc salts leads to the efficient consumption of the boron "ate" complex, presumably generating the corresponding organozinc reagent. nih.gov Subsequent addition of a palladium catalyst and an aryl halide electrophile can then furnish the desired Negishi cross-coupling product. nih.govorganic-chemistry.org Mechanistic and computational studies further support the role of these tetracoordinate boron intermediates in the transmetallation event. nih.govresearchgate.net
| Zinc Salt | Stereospecificity | Reference |
|---|---|---|
| Zinc Acetate (Zn(OAc)₂) | High | organic-chemistry.org |
| Zinc Chloride (ZnCl₂) | High | organic-chemistry.org |
| Zinc Pivalate | Partial Racemization | organic-chemistry.org |
While palladium-catalyzed cross-coupling reactions are well-established, the development of methods using more earth-abundant metals like iron is of significant interest. A key challenge in iron-catalyzed Suzuki-Miyaura type couplings is achieving efficient transmetallation from boron to iron, especially under the mild conditions typically used in palladium catalysis. nih.gov
Recent studies have demonstrated the direct observation of a stoichiometric transmetallation from a neutral boronic acid ester to an iron alkoxide complex. nih.gov This is a significant finding, as previous examples of boron-to-iron transmetallation were largely limited to more reactive lithium aryl borate (B1201080) nucleophiles. nih.gov The use of neutral boronic esters, which are common in palladium catalysis, suggests that Suzuki-type transmetallation is a viable pathway for iron-catalyzed reactions. nih.gov This process could provide crucial mechanistic insights for optimizing bases and iron precursors to promote this fundamental organometallic transformation. nih.gov The broader context of transmetallation from boronic acids to various late transition metals, including Fe(II), is an active area of research aimed at expanding the toolkit of synthetic chemistry. rsc.org
Radical Reaction Pathways and Single-Electron Transfer (SET) Processes
This compound and its derivatives are not only partners in traditional two-electron transmetallation pathways but are also effective precursors for generating alkyl radicals via single-electron transfer (SET) processes. These radical pathways, often initiated by photoredox catalysis, open up unique avenues for bond formation.
Alkylboronic acids are generally characterized by high oxidation potentials, which has historically limited their use as alkyl radical precursors in visible-light-induced photocatalysis. nih.govresearchgate.net However, recent methodologies have overcome this challenge. One approach involves modulating the oxidation potentials of alkylboronic acids with an inorganic phosphorus compound, enabling them to act as effective alkyl radical precursors. nih.gov Another strategy utilizes pyridine (B92270) N-oxides as catalysts for the photoinduced generation of carbon radicals from boronic acids. digitellinc.com
These photochemical approaches generate low concentrations of free radicals under mild conditions. nih.gov The general mechanism involves a single-electron transfer (SET) from an activated boronic acid species to an excited-state photocatalyst. This oxidation event leads to deboronation and the formation of a reactive alkyl radical. This radical can then engage in various synthetic transformations, such as defluorinative alkylation reactions. nih.gov A visible-light-induced, energy-transfer mechanism has also been developed for the oxygen-initiated deboronative generation of alkyl radicals from alkylboronic acids. researchgate.netrsc.org
A novel and powerful strategy for activating otherwise photochemically inert alkylboronic esters is the Amino Radical Transfer (ART) concept. researchgate.netnih.govorganic-chemistry.org This method utilizes dual photoredox and nickel catalysis to achieve C(sp²)–C(sp³) coupling between aryl halides and alkyl boronic esters. nih.govorganic-chemistry.org
In the ART pathway, a photocatalyst, excited by visible light, generates an amino radical from an amine additive, such as morpholine. organic-chemistry.org This amino radical then activates the alkylboronic ester, facilitating the generation of an alkyl radical. researchgate.netorganic-chemistry.org This indirect radical generation circumvents the need for direct oxidation of the boronic ester, which is often difficult. organic-chemistry.org The resulting alkyl radical then participates in a nickel-catalyzed cross-coupling cycle. This mild, fast, and air-stable reaction exhibits outstanding functional group tolerance, allowing for the coupling of substrates with unprotected alcohols, amines, and carboxylic acids. researchgate.netnih.gov The ART strategy has also been merged with copper catalysis to achieve C(sp³)–N coupling of nonactivated alkyl boronic pinacol (B44631) esters under redox-neutral conditions. nih.gov
| Component | Function | Example | Reference |
|---|---|---|---|
| Photocatalyst | Absorbs visible light to initiate electron transfer | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | organic-chemistry.org |
| Radical Transfer Reagent | Forms an amino radical to activate the boronic ester | Morpholine | organic-chemistry.org |
| Nickel Catalyst | Mediates the cross-coupling of the alkyl radical and aryl halide | NiCl₂·glyme / dtbbpy | organic-chemistry.org |
| Alkyl Source | Source of the alkyl radical | Alkyl Boronic Ester | nih.gov |
Tetracoordinate boron species have emerged as pivotal intermediates and radical precursors, particularly in reactions involving radical migration. nih.govresearchgate.net The transformations of organoboron compounds, including additions, rearrangements, and transmetallations, are typically carried out through such tetracoordinate boron intermediates. researchgate.netnih.gov
In the context of radical reactions, a tetracoordinate boron species can be formed, for example, by the reaction of a tert-butyl boronic acid pinacol ester with n-butyllithium. nih.gov 11B NMR analysis can confirm the formation of this new tetracoordinate intermediate, which displays a characteristic upfield shift compared to the starting tricoordinate boronic ester. nih.gov This tetracoordinate "ate" complex can then act as a radical precursor via a deboronation process initiated by a photo-induced single electron transfer (SET) pathway. nih.govresearchgate.net This process generates an alkyl radical (e.g., a tert-butyl radical) and a boron-bound species. nih.govresearchgate.net This strategy has been harnessed in photo-induced trifunctionalization reactions, where the generated radical undergoes subsequent migration and addition steps. nih.gov Crossover experiments have confirmed that these radical migration processes can proceed through an intermolecular pathway. nih.gov
Oxidation Reaction Kinetics and Mechanisms
The oxidation of the carbon-boron bond in alkylboronic acids, including this compound, by high-valent metal species such as chromic acid (H₂CrO₄) is not a commonly reported transformation in organic synthesis. Chromic acid is a powerful oxidizing agent, typically employed for the oxidation of alcohols to carboxylic acids and aldehydes to ketones. libretexts.orglibretexts.org
The mechanism of chromic acid oxidation of alcohols generally involves the formation of a chromate (B82759) ester, followed by the rate-determining removal of a proton from the carbon bearing the oxygen, with concomitant reduction of Cr(VI) to Cr(IV). masterorganicchemistry.comchemistnotes.com
There is a lack of specific studies on the kinetics and mechanism of the oxidation of the C-B bond in this compound by chromic acid. It is plausible that the C-B bond is relatively stable under these conditions compared to more readily oxidizable functional groups. The tert-butyl group, being a saturated alkyl group, is generally resistant to oxidation unless harsh conditions are employed. It is more likely that if other oxidizable functional groups were present in a molecule containing a this compound moiety, the chromic acid would selectively oxidize those groups.
Formation of Boron-Oxygen-Carbon Linkages
This compound, like other boronic acids, readily undergoes esterification with diols to form cyclic boronate esters. This reversible reaction is fundamental to the use of boronic acids as protecting groups and in the construction of sensors and dynamic materials. The formation of these boron-oxygen-carbon linkages is influenced by factors such as the structure of the diol, the pH of the solution, and the solvent.
The mechanism of boronate ester formation involves the condensation of the boronic acid with a 1,2- or 1,3-diol. The reaction proceeds through a multi-step pathway that is sensitive to the pKa of both the boronic acid and the diol. The generally accepted mechanism involves the initial formation of a trigonal boronate ester, which can then be in equilibrium with a more stable tetrahedral boronate species, especially in the presence of a Lewis base or at higher pH.
The kinetics of boronic acid-diol condensation can be studied using techniques such as NMR spectroscopy. These studies reveal that the rates of esterification and hydrolysis are dependent on the concentration of the reactants and the pH of the medium. The equilibrium between the free boronic acid, the diol, and the boronate ester is dynamic, which is a key feature of their application in dynamic covalent chemistry.
Table 2: Factors Influencing Boronate Ester Formation
| Factor | Influence |
|---|---|
| pH | Affects the equilibrium between the neutral boronic acid and the anionic boronate, influencing the rate of esterification. |
| Diol Structure | Steric hindrance and the dihedral angle of the hydroxyl groups affect the stability and formation rate of the cyclic ester. |
| Solvent | Can influence the reaction equilibrium and kinetics. |
| Buffer Composition | Can catalyze the esterification/hydrolysis reactions. |
Spectroscopic and Computational Characterization of Tert Butylboronic Acid and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations
NMR spectroscopy is an indispensable tool for the detailed structural analysis of boron compounds in solution. By examining various atomic nuclei, it offers a window into the bonding environment, connectivity, and dynamic processes involving tert-butylboronic acid.
A multi-nuclear NMR approach provides a complete picture of the molecule's structure.
¹H NMR: Proton NMR is used to identify the hydrogen atoms within the molecule. For the tert-butyl group, a characteristic singlet is observed due to the nine equivalent protons. For instance, in 3,5-Di-tert-butyl-benzeneboronic acid, the 18 protons of the two tert-butyl groups appear as a singlet at approximately 1.42 ppm. lookchem.com
¹³C NMR: Carbon NMR provides information about the carbon skeleton. The chemical shifts of the quaternary and methyl carbons of the tert-butyl group are distinct. In tert-butanol, a structurally similar compound, the methyl carbons resonate around 31 ppm, while the quaternary carbon appears near 69 ppm. oregonstate.edu For substituted areneboronic acids, the tert-butyl methyl carbons are found around 31-32 ppm, and the quaternary carbon is near 35 ppm. lookchem.com A notable feature in the ¹³C NMR spectra of many organoboron compounds is the difficulty in detecting the ipso-carbon directly bonded to the boron atom. rsc.org
¹¹B NMR: As the key heteroatom, the ¹¹B nucleus is a highly informative probe. The chemical shift of ¹¹B is very sensitive to the coordination number and electronic environment of the boron atom. For trigonal (sp²-hybridized) boronic acids, the ¹¹B NMR signal typically appears in the range of +27 to +33 ppm. sdsu.edu Specifically, boronic acids and their corresponding esters generally resonate around 30 ppm, while their cyclic anhydrides, known as boroxines, are found slightly downfield at about 33 ppm. sdsu.edu The presence of a tert-butyl group can induce a slight upfield shift of 2-4 ppm compared to other alkyl groups. sdsu.edu
Table 1: Typical NMR Chemical Shift Ranges for this compound and Related Species
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | -C(CH ₃)₃ | ~1.4 | lookchem.com |
| ¹³C | -C (CH₃)₃ | ~35 | lookchem.com |
| ¹³C | -C(C H₃)₃ | ~31-32 | lookchem.com |
| ¹¹B | R-B(OH)₂ (trigonal) | ~30 | sdsu.edu |
| ¹¹B | (RBO)₃ (boroxine, trigonal) | ~33 | sdsu.edu |
| ¹¹B | Tetracoordinate Boronates | -8 to +12 | sdsu.edu |
| ¹¹B | Amine-Coordinated Boronates | ~14 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
A key aspect of boronic acid chemistry is the reversible formation of tetracoordinate (sp³-hybridized) boron species upon interaction with Lewis bases such as amines or diols. NMR spectroscopy is pivotal in detecting and characterizing these intermediates. The change in boron's hybridization from trigonal to tetrahedral is accompanied by a significant upfield shift in the ¹¹B NMR spectrum.
Tetracoordinate alkyl- or arylalkoxyborates typically exhibit ¹¹B chemical shifts in the range of -8 to +12 ppm. sdsu.edu This distinct spectral window allows for clear differentiation from their trigonal precursors. For example, studies on peptide boronic acid inhibitors complexed with enzymes like α-lytic protease have used ¹¹B NMR to provide direct evidence for the formation of tetrahedral boron adducts with serine or histidine residues in the enzyme's active site. nih.gov Furthermore, specialized techniques, such as fluoride (B91410) coordination, can be used to distinguish between different types of boron species in a mixture. mdpi.com The addition of fluoride converts boronic acids and boronate esters into trifluoroborate and fluoroboronate esters, which give distinct signals, while amine-coordinated tetracoordinate species remain unchanged, allowing for the quantification of each component in equilibrium. mdpi.com
Variable-temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes, or fluxional behavior, in molecules. mdpi.com In the context of boron-containing ligands, these studies can reveal intramolecular exchange processes, such as proton transfer or ligand rotation. For example, VT NMR studies on a hydridorhodatetraborane complex demonstrated that as the temperature was varied, specific proton signals corresponding to bridging and terminal hydrogens broadened and eventually coalesced. mdpi.comresearchgate.net This spectral evolution provided clear evidence of an intramolecular proton exchange process, highlighting the non-rigid nature of the molecule in solution. mdpi.comresearchgate.net Such investigations are crucial for understanding the reactivity and mechanisms of catalysts and other complex boron-containing systems.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly useful. A common characteristic observed during the MS analysis of boronic acids is their tendency to undergo partial or complete dehydration under ionization conditions, leading to the formation of the corresponding boroxine (B1236090). researchgate.net For this compound (C₄H₁₁BO₂), the calculated molecular weight is 101.94 g/mol . chemicalbook.com Its common derivative, this compound pinacol (B44631) ester, has a calculated exact mass of 184.1634601 Da. nih.gov
X-ray Crystallography for Structural Elucidation of Related Compounds
While obtaining a crystal structure of the simple this compound can be challenging due to its tendency to form cyclic boroxine anhydrides, X-ray crystallography provides definitive, solid-state structural information for more complex, stable derivatives. This technique gives precise data on bond lengths, bond angles, and three-dimensional arrangement of atoms. For instance, the crystal structure of a complex amino acid derivative, tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate, was successfully determined, providing critical structural details of this related boronate ester precursor. researchgate.net Similarly, the solid-state structure of complex metallaboranes, such as a novel rhodatetraborane dihydride, has been elucidated using X-ray diffraction, complementing the data obtained from NMR studies in solution. researchgate.net
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely employed to calculate molecular geometries, energies, and other properties. nih.gov For this compound, DFT calculations, often using functionals like B3LYP, can predict its three-dimensional structure, bond lengths, bond angles, and vibrational frequencies with good accuracy when compared to experimental data. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to predict electronic excited states and, consequently, UV-Vis spectra. respectprogram.orgyoutube.comresearchgate.net A TDDFT calculation on the DFT-optimized geometry of this compound would yield the vertical excitation energies and oscillator strengths of its electronic transitions. nih.gov As expected from its structure, these calculations would likely predict strong absorptions only in the far-UV region, corresponding to the σ → σ* and n → σ* transitions, confirming the analysis from experimental UV-Vis principles. researchgate.netresearchgate.net The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G(d,p)) can influence the accuracy of the predicted spectra. researchgate.netnih.gov
Table 4: Information Obtainable from DFT and TDDFT Calculations
| Calculation Type | Method | Output Data | Application to this compound |
| Geometry Optimization | DFT | Optimized coordinates, bond lengths, angles | Predicts the most stable 3D structure. nih.gov |
| Frequency Calculation | DFT | Vibrational frequencies, IR intensities | Predicts the infrared spectrum. researchgate.net |
| Electronic Properties | DFT | HOMO/LUMO energies, molecular orbitals | Assesses electronic structure and reactivity. researchgate.net |
| Excitation Energies | TDDFT | Excitation wavelengths, oscillator strengths | Simulates the UV-Visible absorption spectrum. respectprogram.org |
Computational Modeling of Reaction Pathways, Transition States, and Energetics
Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction. rsc.org By using methods like DFT, researchers can model the reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition states that connect them. mdpi.com A transition state represents the highest energy point along a reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy (energy barrier). rsc.org
For this compound, this approach can be used to study various reactions. For example, the mechanism of its esterification with a diol could be modeled. rsc.org The calculations would start with the optimized structures of the reactants (this compound and the diol), locate the transition state for the condensation reaction, and finally determine the structure of the resulting boronic ester product. The computed energy difference between the reactants and the transition state provides the activation barrier, which is directly related to the reaction rate. Such studies have been performed for other boronic acids to understand their reactivity. rsc.orgmdpi.com This computational analysis allows for a detailed, step-by-step understanding of the reaction mechanism and energetics without the need for direct experimental observation of short-lived species.
Table 5: Computational Energetics for a Hypothetical Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) | Role in Reaction |
| Reactants | Starting materials (e.g., this compound + Diol) | 0.0 (Reference) | Initial state |
| Transition State 1 (TS1) | Highest energy structure for the first step | +ΔE_act1 | Energy barrier for the first step |
| Intermediate | A stable species formed during the reaction | ΔE_int | A low-energy point between two transition states |
| Transition State 2 (TS2) | Highest energy structure for the second step | +ΔE_act2 | Energy barrier for the second step |
| Products | Final molecules (e.g., Boronic ester + H₂O) | ΔE_rxn | Final state (determines if overall reaction is exo- or endothermic) |
Challenges and Emerging Research Directions in Tert Butylboronic Acid Chemistry
Overcoming Reactivity Limitations in Sterically Hindered Cross-Coupling Systems
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.net However, the use of sterically demanding boronic acids like tert-butylboronic acid presents significant challenges. The bulky tert-butyl group can impede the crucial transmetalation step in the catalytic cycle, leading to low reaction yields and slow reaction rates. rsc.org This is particularly problematic when coupling with sterically hindered aryl or vinyl halides, where both coupling partners contribute to a crowded transition state.
Research has focused on developing highly active catalyst systems capable of facilitating these difficult couplings. Key strategies include the design of specialized phosphine (B1218219) ligands that can promote the oxidative addition and reductive elimination steps while accommodating the steric bulk. For instance, the use of palladium catalysts with bulky, electron-rich phosphine ligands has shown success. One notable advancement is the development of the Pd-AntPhos catalyst, which has demonstrated high reactivity in coupling di-ortho-substituted aryl halides with secondary alkylboronic acids, a system with unprecedented steric hindrance. rsc.org The unique structure of the AntPhos ligand is believed to play a crucial role in overcoming the β-hydride elimination side reaction, which is a common issue with alkylboronic acids. rsc.org
Furthermore, investigations have shown that the choice of boronic acid derivative can influence reactivity. Boronic esters, such as pinacol (B44631) esters, are often used to improve stability and handling, but their increased steric bulk compared to the corresponding acid can exacerbate reactivity issues. nih.gov Researchers have found that transforming boronic acids into more reactive species, such as potassium trifluoroborates or 'ate' complexes, can sometimes improve yields in challenging coupling reactions. researchgate.net High-throughput screening of reaction parameters—including catalysts, ligands, bases, and solvents—has also proven essential in discovering effective conditions for specific sterically hindered couplings. wuxiapptec.com
| Catalyst/Ligand | Coupling Partners | Key Findings | Reference |
|---|---|---|---|
| Pd-AntPhos | Di-ortho-substituted aryl halides and secondary alkylboronic acids | High reactivity and broad substrate scope with significant steric hindrance. Overcomes β-hydride elimination. | rsc.org |
| Pd(OAc)₂ / SPhos | Electron-rich aryl bromides | Effective for challenging oxidative addition with electron-rich substrates. | reddit.com |
| Pd(PPh₃)₄ | Sterically hindered arylboronic esters and 3-iodo-4-methoxybenzoic acid methylester | Good yields achieved using anhydrous benzene (B151609) and sodium phenoxide. | researchgate.net |
| Ni(cod)₂ / PPh₃ | Chromene acetals and boronic acids | Enables Csp³–O activation and Csp³–C bond formation under base-free conditions. | organic-chemistry.org |
Development of Novel and Sustainable Catalytic Systems (e.g., Base-Metal Catalysis)
The reliance on precious metal catalysts like palladium is a significant concern regarding cost and long-term sustainability. researchgate.netresearchgate.net Consequently, a major research thrust is the development of catalytic systems based on earth-abundant and less toxic base metals, such as nickel, iron, and cobalt. thieme.deacsgcipr.org These metals offer unique reactivity profiles that can sometimes surpass those of their precious metal counterparts. nih.gov
Nickel catalysis, in particular, has seen remarkable progress. Nickel catalysts are effective in a wide range of cross-coupling reactions, including those involving challenging C–O bond activation. organic-chemistry.orgnih.gov For instance, an inexpensive nickel catalyst system has been developed for the cross-coupling of chromene acetals with boronic acids under base-free conditions, demonstrating high efficiency and modularity. organic-chemistry.org Recent innovations also include nickel-catalyzed photoredox reactions that utilize tert-butylamine (B42293) as a cost-effective, bifunctional additive that acts as both a base and a ligand, simplifying reaction conditions. nih.govchemrxiv.org
Iron and cobalt catalysts are also emerging as viable alternatives for hydrofunctionalization reactions. nih.gov A general activation method using sodium tert-butoxide has been reported to enable the use of air- and moisture-stable iron and cobalt precatalysts for reactions like hydroboration and hydrosilylation. ed.ac.uk This approach simplifies the handling of sensitive reagents and broadens the applicability of base-metal catalysis in industrial settings. ed.ac.uk The development of these sustainable catalytic systems is crucial for aligning chemical manufacturing with the principles of green chemistry. mdpi.com
| Metal | Catalytic System | Application | Key Advantage | Reference |
|---|---|---|---|---|
| Nickel | Ni(cod)₂ / PPh₃ | Cross-coupling of chromene acetals and boronic acids | Inexpensive, base-free conditions, C-O activation | organic-chemistry.org |
| Nickel | Ni catalyst with tert-butylamine | Photoredox C–O and C–N bond formation | Cost-effective, bifunctional additive (base and ligand) | nih.govchemrxiv.org |
| Iron | EtBIPFeCl₂ activated by NaOtBu | Alkene and alkyne hydroboration | Uses air-stable precatalyst, broad functional group tolerance | ed.ac.uk |
| Cobalt | MesBIPCoCl₂ activated by NaOtBu | Alkene hydroboration | Organometallic-free in situ activation | ed.ac.uk |
Exploration of New Reaction Scope and Selectivities
Beyond traditional cross-coupling, researchers are continuously exploring new transformations where this compound and its derivatives can serve as unique building blocks. The distinct properties of the tert-butyl group can be harnessed to control reaction pathways and achieve novel selectivities.
One innovative example is a nickel-catalyzed reaction of tert-cyclobutanols that exhibits divergent reactivity depending on the choice of boronic acid. rsc.org In this system, the use of phenylboronic acid leads to a ring-contraction to form cyclopropyl (B3062369) aryl methanones, whereas employing pyrimidin-5-ylboronic acid results in a ring-opening/isomerization pathway to yield 1-aryl butan-1-ones. rsc.org This demonstrates how the electronic properties of the boronic acid partner can be a powerful tool for controlling reaction outcomes.
Another area of expansion is the development of novel borylation reactions. A method for the decarboxylative borylation of carboxylic acids using cheap nickel catalysts allows for the transformation of abundant and diverse starting materials into valuable boronic acids. drugdiscoverytrends.com This technique was used to create boronic acid versions of common drugs, highlighting its potential for late-stage functionalization and drug discovery. drugdiscoverytrends.com The synthesis and application of heterocyclic boronic acids, which can be challenging to prepare, also continue to be an active area of research, as these compounds are important in medicinal chemistry. researchgate.net
Advancements in Asymmetric Synthesis Utilizing this compound Derivatives
The synthesis of chiral molecules is of paramount importance in pharmaceuticals and materials science. Non-racemic chiral boronic esters are highly valued as synthetic intermediates because they can be transformed stereospecifically into a wide array of functional groups. nih.govbris.ac.ukuniversityofgalway.ie The development of methods for the asymmetric synthesis of secondary and tertiary boronic esters, including those with a tert-butyl group, is a significant research focus. researchgate.net
Catalytic asymmetric synthesis strategies are at the forefront of this field. These methods often involve the use of transition metal catalysts paired with chiral ligands. For example, chiral boron-bridged bisoxazolines (borabox ligands) have been developed as a new class of anionic ligands for asymmetric catalysis. organic-chemistry.org These ligands have shown considerable potential in copper-catalyzed asymmetric cyclopropanation and the desymmetrization of meso diols. organic-chemistry.org
Another powerful tool in asymmetric synthesis is the use of chiral auxiliaries. Tert-butanesulfinamide (tBS) has proven to be a highly effective chiral amine reagent for the asymmetric synthesis of a broad range of chiral amines from simple starting materials. nih.gov While not directly involving this compound, the principles of using a bulky, chiral tert-butyl-containing group to control stereochemistry are analogous and highlight the utility of the tert-butyl motif in asymmetric transformations. Research into BINOL-metal catalyzed asymmetric hydroboration has also revealed novel mechanisms of stereoinduction, where chirality is centered at the metal, induced by the chiral ligand. nih.govnih.gov Such mechanistic understanding is crucial for designing more efficient and selective asymmetric reactions involving boronic acid derivatives.
Q & A
Q. What safety protocols are critical when handling this compound in radical reactions?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods for reactions releasing volatile boron byproducts (e.g., pinacol).
- Waste Disposal : Quench residual boronic acids with ethanol/water mixtures to prevent exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
